1-[(3,4-Difluorophenyl)sulfonyl]piperidine
Description
Elucidation of Molecular Structure by Advanced Spectroscopic Techniques
A variety of spectroscopic techniques are indispensable for characterizing the molecular structure of 1-[(3,4-Difluorophenyl)sulfonyl]piperidine, each providing unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the atomic connectivity and stereochemistry of organic molecules. For derivatives of piperidine (B6355638), ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments within the molecule. ntu.ac.uk In similar N-substituted piperidines, the protons of the piperidine ring typically resonate in the upfield region of the ¹H NMR spectrum. The protons on the carbon atoms directly attached to the nitrogen (α-protons) are influenced by the adjacent sulfonyl group and thus exhibit a distinct chemical shift compared to the more distant β- and γ-protons. Advanced 2D NMR techniques, such as COSY and HSQC, would be crucial in definitively assigning each proton and carbon signal, confirming the connectivity between the 3,4-difluorophenyl group and the piperidine ring through the sulfonyl linker. Furthermore, the coupling constants observed between adjacent protons can provide valuable information regarding the dihedral angles, which in turn helps to deduce the preferred conformation of the piperidine ring in solution. ipb.pt
Table 1: Predicted NMR Resonances for this compound This table is predictive, based on typical chemical shifts for similar structural motifs, as specific experimental data was not found in the search results.
| Proton (¹H) NMR Resonances (Predicted) | Carbon (¹³C) NMR Resonances (Predicted) |
|---|---|
| Aromatic signals for the 3,4-difluorophenyl group protons | Aromatic signals for the 3,4-difluorophenyl group carbons |
| Aliphatic signals for the piperidine ring protons | Aliphatic signals for the piperidine ring carbons |
Table 2: Expected Vibrational Frequencies for Key Functional Groups The wavenumber ranges provided are characteristic for these functional groups and may be subject to variation in the specific context of the title compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |
|---|---|---|
| SO₂ asymmetric stretching | 1350-1300 | FT-IR, FT-Raman |
| SO₂ symmetric stretching | 1160-1120 | FT-IR, FT-Raman |
| C-F stretching | 1300-1100 | FT-IR |
| C-H stretching (aromatic) | 3100-3000 | FT-IR, FT-Raman |
| C-H stretching (aliphatic) | 3000-2850 | FT-IR, FT-Raman |
| C-N stretching | 1250-1020 | FT-IR |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS would verify the molecular formula of C₁₁H₁₃F₂NO₂S. Beyond confirming the molecular formula, the fragmentation pattern observed in the mass spectrum offers clues about the molecule's structural integrity. The molecule is expected to fragment in a characteristic manner upon ionization, with potential cleavage at the S-N bond or the S-C(phenyl) bond, and the masses of the resulting fragment ions can be used to piece together the molecular structure.
Solid-State Structure Determination via X-ray Crystallography
The definitive three-dimensional arrangement of atoms in the solid state is provided by single-crystal X-ray crystallography. This technique yields precise data on bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's conformation and how it packs in a crystalline lattice.
In the solid state, the six-membered piperidine ring is expected to adopt a chair conformation, which is the most energetically favorable arrangement as it minimizes both angular and torsional strain. nih.goved.ac.uk This has been consistently observed in the crystal structures of various piperidine and analogous piperazine (B1678402) derivatives. ntu.ac.uknih.govresearchgate.net The exact puckering parameters of the chair conformation in this compound would be precisely defined by crystallographic analysis.
The geometry of the sulfonyl group is a key structural feature. In related sulfonamides, the sulfur atom exhibits a distorted tetrahedral geometry. researchgate.net The bond angles around the sulfur atom deviate from the ideal 109.5° of a perfect tetrahedron due to the differing steric and electronic demands of the attached oxygen, nitrogen, and carbon atoms. Typically, the O-S-O bond angle is found to be larger than the other angles involving the sulfur atom. researchgate.net X-ray crystallographic data for this compound would provide the exact bond lengths and angles of the sulfonyl moiety, shedding light on the electronic influence of the 3,4-difluorophenyl and piperidine groups on its geometry.
Structure
3D Structure
Properties
Molecular Formula |
C11H13F2NO2S |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13F2NO2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
LVXJPJOPSDYXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategy
Strategic Approaches to the Construction of the Piperidine (B6355638) Core
The piperidine ring is a prevalent N-heterocycle in pharmaceuticals, and numerous methods for its synthesis have been developed. usm.edu These strategies range from classical ring-closing reactions to highly complex, stereocontrolled transformations. mdma.ch
The formation of the piperidine scaffold is frequently accomplished through the cyclization of linear precursors. mdpi.com A primary and classical method is the catalytic hydrogenation of pyridine (B92270), often using catalysts like nickel, under elevated temperature and pressure. dtic.mil More contemporary approaches utilize transition metal catalysis under milder conditions, such as ruthenium or rhodium complexes, for the reduction of pyridines and their derivatives. nih.govorganic-chemistry.org
Other significant cyclization strategies include:
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a robust method for forming the C-N bond that closes the ring. nih.gov
Aza-Diels-Alder Reactions: The [4+2] cycloaddition between an aza-diene and an alkene or alkyne provides a powerful route to substituted piperidines, often with high regioselectivity. dtic.milthieme-connect.com
Ring-Closing Metathesis (RCM): This method uses catalysts like Grubbs' catalyst to form a double bond within a linear diene-amine precursor, which can then be reduced to the saturated piperidine ring.
Intramolecular Amination: The cyclization of halo-amines or amino-alcohols, where the nitrogen atom acts as a nucleophile to displace a leaving group, is a direct route to the piperidine ring. organic-chemistry.org For instance, treating amino alcohols with thionyl chloride can generate the cyclic amine in a one-pot process. organic-chemistry.org
Table 1: Selected Modern Methods for Piperidine Ring Synthesis
| Method | Catalyst/Reagent | Substrate Type | Key Features | Citations |
|---|---|---|---|---|
| Hydrogenation | Ru(II) or Rh(I) complexes | Pyridine derivatives | High conversion, can be stereoselective | nih.gov |
| Oxidative Amination | Gold(I) or Palladium(II) | Non-activated alkenes | Forms functionalized piperidines directly | nih.gov |
| Aza-Prins Cyclization | Acid catalyst | Homoallylic amines | Forms substituted piperidines stereoselectively | usm.edu |
| [5+1] Annulation | Iridium(III) catalyst | Amino alcohols | Atom-economical, stereoselective | mdpi.comnih.gov |
| Radical Cyclization | Tris(trimethylsilyl)silane | Bromo-enoates | Offers diastereoselectivity | organic-chemistry.org |
Enantioselective and Diastereoselective Piperidine Synthesis
Achieving stereochemical control is critical in modern medicinal chemistry. usm.edu For piperidine synthesis, this involves methods that can selectively produce one enantiomer or diastereomer.
Enantioselective methods often rely on asymmetric catalysis:
Asymmetric Hydrogenation: The hydrogenation of prochiral pyridinium (B92312) salts or substituted pyridines using chiral catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands (e.g., MeO-BoQPhos), can yield enantioenriched piperidines with high enantiomeric excess. acs.orgresearchgate.net
Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of a cyclization reaction. For example, phenylglycinol-derived oxazolopiperidone lactams can be alkylated to create stereocenters, and the auxiliary is subsequently cleaved to yield the chiral piperidine. acs.org
Diastereoselective methods are used to control the relative stereochemistry of multiple substituents on the piperidine ring:
Substrate-Controlled Reactions: The existing stereocenters in a starting material can dictate the stereochemistry of newly formed centers. For instance, the reduction of highly substituted 1,2-dihydropyridines often proceeds with high facial selectivity to give all-syn substituted piperidines. nih.gov
Catalyst-Controlled Cyclizations: Metal triflate-catalyzed nucleophilic substitution of 2-acyloxypiperidines can exhibit high diastereoselectivity, yielding either cis or trans products depending on the substrate's protecting groups. acs.org The aza-Prins cyclization can be directed by an N-sulfinyl group to produce 2,4,6-trisubstituted piperidines in a stereocontrolled manner. usm.edu
Introduction and Functionalization of the 3,4-Difluorophenyl Moiety
The synthesis of the required precursor, 3,4-difluorophenylsulfonyl chloride, is a key challenge. This reagent is typically prepared from a corresponding aniline (B41778) or via other functionalization routes on a fluorinated benzene (B151609) ring.
The standard route involves a two-step procedure starting from 3,4-difluoroaniline. researchgate.net
Diazotization: The aniline is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. rsc.org
Sulfonyl-de-diazoniation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This process introduces the sulfonyl chloride group onto the aromatic ring.
An alternative method involves the oxidative chlorination of a corresponding thioether. researchgate.net For instance, a difluoronitrobenzene can be reacted with a thiol, and the resulting thioether is then treated with chlorine to generate the sulfonyl chloride. researchgate.net The synthesis of fluorinated sulfonyl chlorides can also be achieved by reacting an appropriate amide with chlorosulfonic acid. rsc.org The functionalization of fluorinated aromatic rings is also possible through Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various groups onto the ring, although this is more relevant for creating complex derivatives rather than the sulfonyl chloride itself. nih.gov
Synthesis of Substituted Benzenesulfonyl Chloride Precursors
The primary precursor for the target molecule is 3,4-difluorobenzenesulfonyl chloride. Its synthesis is a critical first step, and several methods have been established.
A prevalent method is the direct chlorosulfonation of 1,2-difluorobenzene (B135520). nih.gov This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. rsc.orgstackexchange.com The reaction with 1,2-difluorobenzene proceeds to form the desired 3,4-difluorobenzenesulfonyl chloride, guided by the ortho, para-directing effects of the fluorine atoms. While effective, this method often requires harsh conditions. rsc.org
Another versatile route is the Sandmeyer-type reaction , which begins with the diazotization of an aniline precursor, in this case, 3,4-difluoroaniline. rsc.orggoogle.comgoogle.com The aniline is treated with a nitrite source (e.g., sodium nitrite) in strong acid to form a diazonium salt. google.comacs.org This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst, such as copper(I) or (II) chloride, to yield the sulfonyl chloride. rsc.orgacs.org This method offers an alternative for substrates that may not be compatible with direct chlorosulfonation. rsc.org Recent advancements have explored photocatalytic methods for this transformation, offering milder reaction conditions. acs.org
| Starting Material | Key Reagents | Reaction Type | Typical Yield |
| 1,2-Difluorobenzene | Chlorosulfonic acid (ClSO₃H) | Electrophilic Chlorosulfonation | Moderate to High |
| 3,4-Difluoroaniline | 1. NaNO₂, HCl 2. SO₂, CuCl | Diazotization / Sandmeyer | Good to High google.comgoogle.com |
Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Aromatic Systems
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and highly selective methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org For the synthesis of fluorinated aromatic systems like 1-[(3,4-Difluorophenyl)sulfonyl]piperidine, these reactions provide powerful, albeit less direct, strategies for constructing the core C-S and C-N bonds. rsc.orgthieme-connect.com
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. nih.govthieme-connect.comresearchgate.net This reaction could be applied to couple a fluorinated aryl halide or triflate (e.g., 1-bromo-3,4-difluorobenzene) with piperidine-1-sulfonamide. Although this builds the C-N bond of a related structure, it highlights the modularity of the approach. The development of specialized ligands and catalysts has expanded the scope of this reaction to include even challenging substrates like sulfonamides, which are known for their reduced nucleophilicity compared to simple amines. thieme-connect.comthieme-connect.com
Similarly, palladium-catalyzed sulfonation reactions can forge the C-S bond directly. rsc.org This can involve coupling an aryl halide with a source of sulfur dioxide, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by in-situ chlorination and reaction with piperidine. organic-chemistry.org Another approach involves the coupling of arylboronic acids with sulfonyl chlorides. These methods are attractive due to their functional group tolerance and applicability to complex molecule synthesis. thieme-connect.comresearchgate.net
The evolution of palladium catalysis also includes direct C-H functionalization, where a C-H bond on the fluorinated arene could potentially be directly coupled with a sulfonyl-containing partner, and methods for C-F bond activation, although challenging, are an active area of research. researchgate.netspringernature.comnih.govmdpi.com
Modular Synthesis of Complex this compound Architectures
Modular synthesis allows for the rapid generation of diverse chemical libraries by combining pre-functionalized building blocks. This "Lego-like" approach is exceptionally valuable in drug discovery and materials science for exploring structure-activity relationships. acs.org For this compound, this strategy can be implemented in several ways.
One primary modular approach involves late-stage functionalization , where a core scaffold is modified in the final steps of a synthesis. acs.org A library of diverse piperidine derivatives, bearing various substituents, can be synthesized and then each reacted with 3,4-difluorobenzenesulfonyl chloride. nih.govmdpi.com Piperidines are one of the most common heterocycles in pharmaceuticals, and methods for their C-H functionalization are rapidly advancing, allowing for the introduction of chemical handles for further diversification. nih.govmdpi.comnih.gov
Conversely, a library of substituted arylsulfonyl chlorides can be prepared and reacted with piperidine. This allows for systematic exploration of the effects of the aromatic substitution pattern. The robustness of sulfonamide formation makes it an ideal reaction for such library synthesis. acs.orgresearchgate.net Automated flow synthesis platforms have been developed to accelerate the creation of such sulfonamide libraries, enabling high-throughput screening. acs.orgnih.govacs.org
These modular strategies, often employing robust reactions like sulfonamide formation, Buchwald-Hartwig coupling, or reductive amination, provide efficient access to a wide chemical space around the central this compound structure. acs.org
Considerations for Scalable and Sustainable Synthetic Pathways
Translating a laboratory synthesis to an industrial scale requires a focus on safety, cost-effectiveness, and environmental impact—the core principles of green chemistry. rsc.orgresearchgate.netsci-hub.se
Reagent and Solvent Selection: The use of hazardous reagents like chlorosulfonic acid and toxic solvents is a significant concern for large-scale production. stackexchange.com Green chemistry principles encourage the replacement of such substances with safer alternatives. researchgate.netresearchgate.net For example, syntheses are being developed that use water as a solvent, minimizing the need for volatile organic compounds. rsc.orgsci-hub.senih.gov Alternative sulfonating agents and methods that avoid sulfonyl chlorides altogether, such as those starting from sulfonic acids or thiols, are also gaining traction. organic-chemistry.org
Process Optimization and Technology: Efficiency is key to sustainability. Optimizing reaction conditions to increase yield, reduce reaction times, and lower energy consumption is critical. The adoption of flow chemistry , where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing. acs.orgacs.org Flow synthesis can improve safety by minimizing the volume of hazardous materials at any given time, enhance heat and mass transfer, and lead to more consistent product quality, making it a highly scalable and sustainable technology. acs.orgacs.org
By integrating these considerations, the production of this compound can be aligned with modern standards of sustainable and efficient chemical manufacturing.
Molecular Structure and Conformational Analysis
Solid-State Structure Determination via X-ray Crystallography
Intermolecular Hydrogen Bonding and Crystal Packing Effects
In the solid state, the spatial arrangement of molecules, or crystal packing, is governed by a network of intermolecular forces. For 1-[(3,4-Difluorophenyl)sulfonyl]piperidine, while specific crystallographic data is not available in the provided search results, the analysis of structurally related compounds allows for an informed discussion of the expected interactions.
The molecule lacks classical hydrogen bond donors (like O-H or N-H). However, weak hydrogen bonds are anticipated to play a significant role in the crystal lattice. Specifically, C-H···O and C-H···F interactions are expected to be prominent. The hydrogen atoms on the piperidine (B6355638) ring and the difluorophenyl group can act as weak donors, forming hydrogen bonds with the oxygen atoms of the sulfonyl group and the fluorine atoms of the difluorophenyl ring of adjacent molecules.
Dihedral Angle Analysis within the Molecular Framework
The orientation of the difluorophenyl ring relative to the sulfonyl group.
The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).
The rotational position of the entire sulfonylpiperidine moiety relative to the difluorophenyl ring.
In a similar piperazine (B1678402) derivative, the dihedral angle between the piperazine ring and the sulfonyl-bound benzene (B151609) ring was found to be 74.96°. nih.gov For a piperidin-4-one derivative, the dihedral angle between the mean planes of two fluoro-phenyl rings is 72.1 (1)°. nih.gov In another related structure, the mean planes of a fused benzene and piperidine ring are not coplanar, forming a dihedral angle of 10.79 (5)°. soton.ac.uk While these values are from related molecules, they highlight the non-planar relationship between the ring systems, which is a common feature in such structures. The specific values for this compound would be dependent on the exact crystalline form and the local intermolecular interactions.
A comprehensive dihedral angle analysis would involve the angles presented in the table below, which are critical for a complete description of the molecule's conformation.
| Dihedral Angle | Description |
| C-S-N-C | Defines the rotation around the S-N bond, influencing the orientation of the piperidine ring relative to the sulfonyl group. |
| C-C-S-N | Describes the rotation of the sulfonylpiperidine group with respect to the difluorophenyl ring. |
| C-N-C-C | A series of angles that characterize the puckering of the piperidine ring. |
Computational Studies of Molecular Conformation and Dynamics
Computational chemistry provides powerful tools to investigate the conformational preferences and dynamic behavior of molecules.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional structure (optimized geometry) and the electronic properties of molecules. youtube.com For compounds containing piperidine and sulfonyl groups, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311G**, have proven to be reliable for predicting geometries and heats of formation. nih.govresearchgate.net
The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry with the lowest electronic energy. youtube.com This optimized geometry corresponds to a stable conformation of the molecule. DFT can also be used to calculate the energies of different possible conformations, thereby identifying the most stable one. For instance, DFT calculations can determine whether the piperidine ring prefers a chair or a boat conformation and the energetic barrier between them.
Potential Energy Surface Scans for Conformational Landscape Mapping
To understand the flexibility of this compound, potential energy surface (PES) scans can be performed. This computational technique involves systematically changing a specific dihedral angle and calculating the energy at each step. The resulting plot of energy versus the dihedral angle provides a map of the conformational landscape.
By performing PES scans for the key rotatable bonds, such as the C-S and S-N bonds, it is possible to identify all low-energy conformations (local minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the dynamic behavior of the molecule in solution, where it may exist as an equilibrium of different conformers.
Ab Initio and Semi-Empirical Calculations for Conformational Preferences
In addition to DFT, other computational methods can be employed to study conformational preferences. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, though they are computationally more demanding. nih.gov These methods are valuable for benchmarking the results from other techniques.
Semi-empirical calculations, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used to screen a large number of conformations or for very large molecules. For piperidine derivatives, ab initio and molecular mechanics calculations have been used to characterize conformational preferences and establish rules for predicting the most stable arrangement of substituents on the ring. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations offer a detailed picture of the electron distribution and orbital energies within the molecule. Methods like Density Functional Theory (DFT) are commonly employed to elucidate these characteristics. nanobioletters.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining a molecule's electronic properties and reactivity. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nanobioletters.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For related sulfonyl piperidine (B6355638) derivatives, DFT calculations have been used to determine these values. For instance, in a study on a similar compound, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), the HOMO-LUMO energy gap was calculated to be 4.2140 eV, indicating a high degree of stability. nanobioletters.com The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, indicating the likely sites for electronic transitions. researchgate.net
Table 1: Frontier Molecular Orbital Energies for a Related Sulfonyl Piperidine Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | 4.2140 nanobioletters.com |
Note: Specific HOMO and LUMO energy values for 1-[(3,4-Difluorophenyl)sulfonyl]piperidine are not available in the provided sources; the energy gap is for a structurally similar molecule.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. researchgate.net This analysis provides insight into hyperconjugative interactions and their stabilization energies (E(2)), which quantify the intensity of the interaction between electron donors and acceptors.
Table 2: Example of Second-Order Perturbation Theory Analysis from NBO for a Related Sulfonamide
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | σ* (S-N) | Data not available |
| LP (N) | σ* (S-O) | Data not available |
| σ (C-S) | σ* (S-N) | Data not available |
Note: This table illustrates the type of data obtained from NBO analysis for similar sulfonamide structures; specific values for the target compound are not available in the provided results.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For sulfonyl-containing compounds, MEP maps consistently show the most negative electrostatic potential localized on the oxygen atoms of the sulfonyl group, indicating these are the primary sites for electrophilic interactions. nanobioletters.comresearchgate.net Conversely, positive potential is generally found around the hydrogen atoms of the piperidine ring and the phenyl group, identifying them as potential sites for nucleophilic attack. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is crucial for understanding the binding modes and specificity of potential drug candidates. nih.gov By simulating the interaction between the ligand and the protein's active site, docking studies can estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and identify key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net
Studies on various piperidine and sulfonamide derivatives have used molecular docking to explore their potential as inhibitors for different enzymes. researchgate.netnih.gov For example, docking simulations of piperidine pentanamide-derived sulfonamides with insulin-inhibiting protein receptors showed strong binding affinities, with scores around -6.6 to -6.9 kcal/mol, suggesting a good fit within the receptor's binding site. researchgate.net Such studies are critical for structure-activity relationship (SAR) analysis and rational drug design. mdpi.com
Table 3: Example of Molecular Docking Results for Related Sulfonamide Compounds
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| MOPEPP | Insulin Inhibiting Protein (7m17) | -6.6 researchgate.net |
| MMOPEP | Insulin Inhibiting Protein (7m17) | -6.9 researchgate.net |
| MNOPEP | Insulin Inhibiting Protein (7m17) | -6.7 researchgate.net |
Note: These results are for different piperidine sulfonamide derivatives and serve as examples of typical binding affinities.
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal its dynamic behavior, conformational flexibility, and stability when interacting with a biological target. rsc.org
MD simulations can explore the conformational ensemble of the ligand in its free state and when bound to a receptor. This provides insights into how the molecule might adapt its shape to fit into a binding pocket. nih.gov For instance, simulations can show domain movements in a target protein upon ligand binding or release, which is crucial for understanding the mechanism of action. nih.gov While specific MD simulation data for this compound was not found, this technique is widely applied to understand the stability of ligand-protein complexes and the structural changes that occur during the binding process.
Quantitative Structure-Activity Relationship (QSAR) Studies and Ligand-Based Design
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a range of numerical descriptors that encode the physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with their measured biological effects.
The biological activity of this compound and its analogues is expected to be influenced by a combination of electronic, steric, and hydrophobic properties. Based on studies of similar sulfonamide and piperidine-containing molecules, several classes of structural descriptors are likely to be critical in defining their interaction with biological targets. researchgate.net
Electronic Descriptors: The electronic nature of the substituents on the phenyl ring and the piperidine moiety can significantly impact binding affinity. The 3,4-difluoro substitution on the phenyl ring, for instance, creates a specific electrostatic potential on the aromatic ring that can be crucial for interactions with protein residues. Descriptors such as partial atomic charges, dipole moment, and molecular electrostatic potential (MEP) maps are vital for quantifying these effects. For example, the distribution of positive and negative potentials on the molecule can guide its orientation within a binding pocket. In related sulfonamides, the electronic properties of the sulfonamide group itself are also key, as the oxygen atoms often act as hydrogen bond acceptors.
The following table summarizes the types of structural descriptors that would be relevant for a QSAR study of this compound analogues.
| Descriptor Class | Specific Examples | Potential Influence on Activity |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions, hydrogen bonding capacity, and reaction potential. |
| Steric | Molecular Weight, Molar Volume, Surface Area, Shape Indices | Determines the quality of fit within a binding site. |
| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability and interactions with nonpolar regions of the target. |
| Topological | Connectivity Indices, Wiener Index, Kier Shape Indices | Encodes information about molecular size, branching, and overall shape. |
Once a dataset of analogues with their corresponding biological activities is available, a predictive QSAR model can be developed. The process involves several key steps:
Data Set Preparation: A series of analogues of this compound would be synthesized, and their biological activity (e.g., IC50 or Ki values) against a specific target would be measured. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation and Selection: For each molecule in the series, a wide range of structural descriptors is calculated using specialized software. A crucial step is to select a subset of descriptors that are most relevant to the biological activity, avoiding those that are highly correlated with each other. This can be achieved using statistical techniques like stepwise multiple linear regression or genetic algorithms. nih.gov
Model Generation: Using the selected descriptors, a mathematical model is generated to correlate the structural features with the biological activity. Common methods include:
Multiple Linear Regression (MLR): This method generates a simple linear equation that is easy to interpret.
Partial Least Squares (PLS): A more advanced regression technique that is well-suited for datasets with many, and potentially correlated, descriptors.
Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.
Model Validation: The predictive ability of the QSAR model must be rigorously validated.
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are performed on the training set to assess the model's robustness.
External Validation: The model's ability to predict the activity of new compounds is tested using the external test set. A good model will show a high correlation between the predicted and experimentally measured activities for the test set compounds.
A well-validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized analogues of this compound. This allows for the prioritization of compounds for synthesis that are predicted to have the most desirable activity profiles, thereby saving significant time and resources in the drug discovery pipeline. For instance, a model might predict that adding a small, electron-withdrawing group at a specific position on the piperidine ring would enhance binding affinity, guiding the next round of chemical synthesis.
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Sulfonyl Group
The sulfonyl group (SO₂) is a powerful electron-withdrawing moiety that significantly influences the molecule's electronic properties. It renders the sulfur atom electrophilic and the nitrogen-sulfur (N-S) bond susceptible to specific chemical reactions. The presence of two fluorine atoms on the phenyl ring further enhances the electrophilicity of the sulfur center.
The sulfur atom in the arylsulfonamide is an electrophilic center and can undergo nucleophilic attack. This process typically involves the displacement of the piperidine (B6355638) moiety, treating it as a leaving group, although in many contexts, the aryl(sulfonyl)amino group itself can act as a leaving group. acs.org The reaction rate is highly dependent on the nature of the nucleophile and the reaction conditions.
The general mechanism for nucleophilic substitution at the sulfonyl sulfur involves the attack of a nucleophile, leading to a trigonal-bipyramidal intermediate. iupac.org The stability of this intermediate and the facility of the leaving group's departure determine the reaction's outcome. For arenesulfonyl derivatives, the reaction is influenced by the pKa of the nucleophile. iupac.org Highly basic nucleophiles are effective in these transformations.
Aryl(sulfonyl)amino groups can be excellent leaving groups in intramolecular substitution reactions, activated for displacement by various nitrogen, oxygen, and carbon nucleophiles. acs.org While 1-[(3,4-Difluorophenyl)sulfonyl]piperidine itself is a secondary sulfonamide, the principles of nucleophilic attack on the sulfur atom remain pertinent, especially in intermolecular contexts or under conditions that promote the activation of the N-S bond.
Table 1: Nucleophilic Substitution Reactions at the Sulfonyl Group
| Nucleophile Type | Reaction Description | Key Findings | Reference |
|---|---|---|---|
| Hydroxide (OH⁻) | Hydrolysis of sulfonyl compounds. | Can proceed via attack on the sulfur atom, leading to cleavage of the S-N bond. The mechanism can be complex, sometimes involving hypervalent sulfur intermediates. | iupac.org |
| Amines | Aminolysis | Can displace the piperidine or aryl group depending on the substrate and conditions. General-base assistance can enhance reaction rates. | iupac.org |
The sulfonamide N-S bond, often considered robust, can be cleaved under reductive conditions. acs.orgnih.gov This transformation is synthetically valuable as it allows for the "unmasking" of the parent amine (piperidine) and provides access to sulfinate species, which are versatile synthetic intermediates. acs.orgnih.gov
Several methods have been developed for the reductive cleavage of sulfonamides:
Dissolving Metal Reductions: Classic methods often employ aggressive reducing agents like alkali metals (e.g., sodium, potassium) in liquid ammonia (B1221849) or in combination with crown ethers. strath.ac.ukjst.go.jp
Photoredox Catalysis: Modern approaches utilize light-driven processes. For instance, thiourea (B124793) organophotosensitizers can promote the reductive cleavage of N-S bonds under mild conditions in the presence of a reducing agent like tetrabutylammonium (B224687) borohydride. acs.org This method is believed to proceed through an energy transfer mechanism from the excited catalyst to the sulfonamide. acs.org
Organic Super-Electron-Donors: Neutral organic super-electron-donors, such as bisimidazolylidene, have been shown to cleave sulfonamides. strath.ac.uk These powerful reducing agents operate via an electron-transfer mechanism that fragments the sulfonamide radical-anion. strath.ac.uk
Phosphine-Mediated Reduction: A mild method for the reductive cleavage of secondary sulfonamides uses triphenylphosphine (B44618) in the presence of a redox shuttle like ethyl benzoylformate. acs.org This process generates a sulfinate and the free amine, which can be further functionalized in situ. acs.org
The electron-withdrawing nature of the 3,4-difluorophenyl group would likely facilitate these reductive processes by lowering the reduction potential of the sulfonyl moiety.
Table 2: Methods for Reductive Cleavage of Sulfonamides
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Photoredox Catalysis | Thiourea organophotocatalyst, NBH₄ | Mild, light-driven reaction conditions. Tolerates various functional groups. | acs.org |
| Phosphine-Mediated | PPh₃, Ethyl Benzoylformate, Base | Mild conditions, generates sulfinates for further reaction. Chemoselective for secondary sulfonamides. | acs.org |
| Super-Electron-Donor | Bisimidazolylidene | Neutral organic reagent, operates in its ground state. Effective for challenging reductions. | strath.ac.uk |
Chemical Transformations of the Piperidine Ring
The piperidine ring in this compound can undergo a variety of chemical transformations. The N-sulfonyl group influences the ring's reactivity, primarily by acidifying the protons on the carbons alpha to the nitrogen atom, which can facilitate deprotonation and subsequent functionalization.
Functionalizing a pre-existing piperidine ring is a common strategy in medicinal chemistry to modulate a compound's properties. researchgate.net For N-sulfonylpiperidines, several transformations are possible:
α-Lithiation and Alkylation: The protons at the C2 and C6 positions of the piperidine ring are acidic due to the adjacent electron-withdrawing sulfonyl group. Treatment with a strong base (e.g., n-butyllithium) can generate an α-lithiated species, which can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the 2-position. youtube.com
Oxidation: The piperidine ring can be oxidized to form various products. For example, oxidation can lead to the formation of piperidones (ketones within the ring) or iminium ions, which are reactive intermediates for further functionalization. youtube.com
Michael Addition: The nitrogen atom of the piperidine ring, once deprotected from the sulfonyl group, can act as a nucleophile in Michael addition reactions. However, transformations can also occur on the carbon scaffold itself. For instance, piperidine derivatives can be synthesized through sequences involving Michael additions to precursors, followed by cyclization. arkat-usa.org
These functionalization strategies allow for the synthesis of a diverse library of substituted piperidine derivatives from a common scaffold. nih.govnih.gov
The stereochemistry of substituents on the piperidine ring is crucial as it profoundly impacts biological activity. nih.govthieme-connect.com Achieving stereochemical control during the modification of the piperidine ring is a significant goal in synthetic chemistry.
Diastereoselective Synthesis: When introducing a new substituent that creates a second stereocenter, controlling the diastereoselectivity is essential. This can be achieved by using chiral auxiliaries, substrate-controlled reactions where the existing stereochemistry directs the approach of the incoming reagent, or catalyst-controlled processes. nih.gov For example, the reduction of a substituted pyridine (B92270) precursor to a piperidine can be highly diastereoselective depending on the catalyst and conditions used. nih.gov
Enantioselective Synthesis: Creating a single enantiomer from a prochiral starting material often involves asymmetric catalysis. mdpi.com Chiral ligands coordinated to metal catalysts can create a chiral environment that favors the formation of one enantiomer over the other. usm.edu For instance, palladium-catalyzed enantioselective cyclizations are powerful methods for constructing chiral piperidine rings. mdpi.com
The conformational preference of the piperidine ring (chair conformation) and the orientation of the N-sulfonyl group can influence the stereochemical outcome of reactions by sterically directing the approach of reagents. nih.gov
While generally stable, the piperidine ring can undergo ring-opening or expansion reactions under specific conditions.
Ring-Opening Reactions: N-substituted piperidines can be opened to form acyclic amino compounds. For example, selective cleavage of C-C or C-N bonds in N-arylpiperidines can be promoted by reagents like t-butyl nitrite (B80452) under metal-free conditions to yield acyclic N-formyl nitriles. researchgate.net Photochemical methods, involving single electron transfer photooxidation, can also achieve the ring opening of N-alkyl-4-piperidinols. researchgate.net
Ring-Expansion Reactions: Ring expansion provides a route to larger heterocyclic systems. This can be achieved by transforming substituted pyrrolidines (five-membered rings) into piperidines (six-membered rings). researchgate.netyoutube.com For instance, a hydroxylated pyrrolidine (B122466) can be converted into an aziridinium (B1262131) intermediate, which then rearranges to a piperidine upon treatment with a nucleophile. youtube.com Another strategy involves the oxidative cleavage of a cyclopentene (B43876) ring to a dialdehyde, followed by a double reductive amination with a primary amine, which closes to form an expanded piperidine ring. nih.gov
These transformations, while less common for a simple scaffold like this compound, represent potential pathways for more complex molecular architectures.
Reactions Involving the 3,4-Difluorophenyl Moiety
The 3,4-difluorophenyl group is the primary site of reactivity in this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions. The combined electron-withdrawing power of the sulfonyl group and the two fluorine atoms activates the aromatic ring towards attack by nucleophiles.
Aromatic Substitution Reactions on the Fluorinated Phenyl Ring
Nucleophilic aromatic substitution is a principal reaction pathway for derivatives of this compound. In these reactions, a nucleophile displaces one of the fluorine atoms on the aromatic ring. The sulfonyl group, being a powerful electron-withdrawing group, significantly activates the ortho and para positions relative to it for nucleophilic attack. Consequently, in this compound, the fluorine atom at the 4-position is the most likely site for substitution.
The general mechanism for SNAr reactions proceeds via a two-step addition-elimination process. The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. nih.govsemanticscholar.org The negative charge in this intermediate is delocalized, with significant stabilization provided by the sulfonyl group and the remaining fluorine atom. In the second step, the leaving group, in this case, a fluoride (B91410) ion, is expelled, restoring the aromaticity of the ring. Fluorine is a particularly effective leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to, facilitating the initial nucleophilic attack. semanticscholar.orgorganic-chemistry.org This is in contrast to SN2 reactions where fluoride is a poor leaving group. semanticscholar.org
Kinetic studies on analogous systems, such as the reaction of 2,4-dinitrofluorobenzene with amines, have shown that the formation of the Meisenheimer complex is typically the rate-determining step. nih.govresearchgate.net The reactivity of the nucleophile plays a crucial role, with stronger nucleophiles generally leading to faster reaction rates. For instance, secondary amines like piperidine are known to be effective nucleophiles in these transformations. researchgate.netnih.gov
The regioselectivity of these substitution reactions is a key consideration. In the case of this compound, the fluorine at the 4-position is para to the strongly activating sulfonyl group, making it the primary target for nucleophilic displacement. The fluorine at the 3-position is meta to the sulfonyl group and is therefore significantly less activated. Computational studies on related polyhalogenated aromatic systems have been instrumental in predicting and explaining the observed regioselectivity by evaluating the relative stabilities of the isomeric Meisenheimer intermediates. researchgate.net
| Nucleophile | Product of Substitution at C-4 |
| Ammonia | 1-[(4-Amino-3-fluorophenyl)sulfonyl]piperidine |
| Methoxide | 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine |
| Thiophenoxide | 1-[(3-Fluoro-4-(phenylthio)phenyl)sulfonyl]piperidine |
Selective Derivatization at the Fluorine Atoms (e.g., defluorination strategies)
Selective defluorination, or the replacement of a fluorine atom with hydrogen, represents another potential transformation of the 3,4-difluorophenyl moiety. While complete defluorination of polyfluoroaromatic compounds can be challenging, selective hydrodefluorination (HDF) has been achieved using various catalytic systems. For instance, bifunctional iridium catalysts have demonstrated high regioselectivity in the HDF of polyfluoroarenes, with a preference for substitution at the position most activated by electron-withdrawing groups. acs.org This suggests that for this compound, selective defluorination at the 4-position could be feasible.
Reductive defluorination methods have also been explored. For example, magnesium-mediated reductive defluorination has been used for trifluoromethyl groups. mit.edu While not directly analogous, such approaches highlight the potential for C-F bond activation under reductive conditions. Photochemical methods, such as the use of photoredox catalysis, have also emerged as a mild and effective strategy for the defluorinative functionalization of aryl fluorides. acs.org
Investigation of Reaction Kinetics and Mechanistic Pathways
The kinetics and mechanisms of reactions involving this compound are governed by both electronic and steric factors.
Influence of Electronic Effects on Reactivity
The electronic landscape of the 3,4-difluorophenyl ring is significantly influenced by the strong electron-withdrawing sulfonyl group (-SO₂-) and the two fluorine atoms. The sulfonyl group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). mdpi.com This activation is most pronounced at the ortho and para positions due to resonance and inductive effects that stabilize the negative charge of the Meisenheimer intermediate. researchgate.net
The fluorine atoms also contribute to the activation of the ring for nucleophilic attack through their strong inductive electron-withdrawing effect. nih.govmdpi.com In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. semanticscholar.org The combined electronic effects of the sulfonyl group and the two fluorine atoms make the 4-position of the phenyl ring in this compound particularly electron-deficient and therefore the most probable site for nucleophilic substitution.
While SNAr reactions are often depicted as stepwise processes, recent studies suggest that some may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. nih.govsemanticscholar.org The exact mechanism can depend on the substrate, nucleophile, and reaction conditions.
| Substituent | Position | Electronic Effect | Impact on Reactivity (SNAr) |
| -SO₂-piperidine | 1 | Strong electron-withdrawing (inductive and resonance) | Strong activation, especially at ortho and para positions |
| -F | 3 | Strong electron-withdrawing (inductive) | Activation of the ring |
| -F | 4 | Strong electron-withdrawing (inductive) | Activation of the ring and good leaving group ability |
Steric Hindrance and its Impact on Reaction Selectivity
Steric hindrance can play a significant role in the reactivity and selectivity of reactions involving this compound. numberanalytics.com The piperidinesulfonyl group, while not excessively bulky, can exert some steric influence on the ortho positions of the aromatic ring (positions 2 and 6). This steric hindrance can disfavor the approach of a nucleophile to these positions, further enhancing the inherent electronic preference for substitution at the less hindered para-position (position 4).
Studies on related systems have shown that bulky substituents on the nucleophile or on the aromatic ring can significantly impact reaction rates and regioselectivity. researchgate.net For example, the reaction of N-methylaniline with activated aryl ethers is significantly slower than that of aniline (B41778), an effect attributed to the increased steric hindrance from the methyl group on the nitrogen atom. researchgate.net
In the context of this compound, the piperidine ring is conformationally flexible. However, its attachment to the rigid sulfonyl group can create a defined spatial arrangement that may influence the accessibility of the adjacent ortho positions on the phenyl ring. While electronic effects are generally the dominant factor in determining the site of nucleophilic attack in such highly activated systems, steric factors can provide an additional level of control, reinforcing the selectivity for the para-position.
1 3,4 Difluorophenyl Sulfonyl Piperidine As a Core Scaffold in Molecular Design
Design Principles for Analogues and Derivatives
The design of new molecules based on the 1-[(3,4-difluorophenyl)sulfonyl]piperidine core often involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. These strategies typically focus on two main areas: altering the piperidine (B6355638) ring and modifying the arylsulfonyl portion of the molecule.
The piperidine ring serves as a versatile anchor for introducing a variety of substituents to probe interactions with biological targets. researchgate.netnih.gov The introduction of functional groups at different positions on the ring can significantly influence a compound's biological activity and selectivity profile.
Research has demonstrated that the stereoselective synthesis of substituted piperidines is crucial for optimizing interactions within a binding site. nih.gov For instance, in the development of HIV-1 protease inhibitors, derivatives with an (R)-configuration on the piperidine ring showed substantially higher potency compared to their (S)-configuration counterparts. nih.gov Furthermore, methylation of the nitrogen atom within the piperidine scaffold has been shown to decrease activity in certain contexts, highlighting the sensitivity of target interactions to minor structural changes. nih.gov
The position of substitution is also a critical factor. Studies on piperidine-substituted sulfonamides as potential anticancer agents revealed that the presence of methyl groups at the C-3 or C-4 positions of the piperidine ring led to the highest activity. ajchem-a.com In contrast, direct C-H functionalization strategies have been developed to selectively introduce substituents at the C-2, C-3, or C-4 positions, allowing for the synthesis of specific positional analogues of known drugs. nih.gov The choice of catalyst and the nature of the protecting group on the piperidine nitrogen can direct functionalization to a specific carbon atom, thereby controlling the regioselectivity of the modification. nih.gov
Table 1: Examples of Systematic Piperidine Ring Modifications and Their Impact
| Base Scaffold/Series | Position of Variation | Substituent Type | Observed Impact | Reference(s) |
|---|---|---|---|---|
| Piperidine P2-ligands for HIV-1 Protease Inhibitors | C-3 | Carboxamide (R vs. S configuration) | (R)-configuration showed a 120-fold improvement in potency over the (S)-configuration. | nih.gov |
| Piperidine-substituted sulfonamides | C-3 or C-4 | Methyl group | Enhanced anticancer properties compared to unsubstituted analogues. | ajchem-a.com |
| N-protected piperidines | C-2 vs. C-4 | Arylacetate | Site selectivity controlled by the catalyst and N-protecting group (e.g., N-brosyl vs. N-α-oxoarylacetyl). | nih.gov |
| Spiro[piperidine-4,1'-pyrido[3,4-b]indoles] | Ring Size | Pyrrolidine (B122466), Azepine | Altering the piperidine ring to a pyrrolidine or azepine ring was explored to probe the bisheterocyclic moiety. | nih.gov |
Modifications to the sulfonyl linker and the difluorophenyl group are key strategies for fine-tuning the electronic and steric properties of the scaffold. The sulfonyl group itself can be altered, for example, by converting it to a sulfonyl fluoride (B91410), which can act as a reactive chemical probe capable of forming covalent bonds with specific amino acid residues like histidine in a protein's binding pocket. rsc.org Another modification involves changing the oxidation state of the sulfur, such as reducing the sulfonyl to a sulfinyl group, which has been explored to improve metabolic stability while retaining an atypical dopamine (B1211576) transporter (DAT) inhibitor profile. nih.gov
The difluorophenyl ring is also a common site for modification. The fluorine atoms influence the molecule's electronic distribution and can participate in specific interactions within a binding pocket. Their positions can be altered, or they can be replaced with other substituents to modulate activity. For example, in a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, various electrophiles were added to the hydroxyl group on the phenyl ring, leading to a range of compounds with potent activity against butyrylcholinesterase. nih.gov The nature of the substituent on the phenyl ring is often critical for bioactivity. nih.gov
Table 2: Modifications of the Sulfonyl and Phenyl Moieties
| Modification Type | Specific Change | Purpose / Outcome | Target/Application | Reference(s) |
|---|---|---|---|---|
| Sulfonyl Linker | Sulfonyl to Sulfonyl Fluoride | Covalent engagement with histidine residues. | Cereblon (CRBN) E3 ubiquitin ligase complex. | rsc.org |
| Sulfonyl Linker | Sulfonyl to Sulfinyl | Improved metabolic stability. | Atypical dopamine transporter (DAT) inhibitors. | nih.gov |
| Phenyl Moiety | Substitution on a hydroxyphenyl ring | Introduction of various O-substituted groups. | Generated potent butyrylcholinesterase inhibitors. | nih.gov |
| Phenyl Moiety | Variation of N-sulfonyl group | Use of N-2-nitrobenzene sulfonyl (2-Ns). | Achieved optimal diastereoselectivity in allylation reactions. | researchgate.net |
Development of Chemical Probes for Investigating Molecular Recognition
The this compound scaffold is an excellent foundation for creating chemical probes—small molecules designed to selectively modulate a protein's function to study its role in biological processes. pitt.edunih.gov These probes are invaluable tools for target validation and for understanding the mechanistic details of molecular interactions. pitt.edu For instance, novel 4,4-difluoropiperidine (B1302736) derivatives have been developed as valuable tool compounds for investigating D4 receptor signaling in cellular models. nih.gov
Structure-based design, which utilizes the three-dimensional structure of a target protein, is a powerful approach for developing potent and selective ligands. nih.gov By understanding the architecture of a binding pocket, molecules can be rationally designed to form optimal interactions. For example, molecular docking studies of piperidine-containing inhibitors with HIV-1 protease have provided critical insights into ligand-binding properties, guiding the synthesis of compounds with improved inhibitory activity. nih.gov
This approach was also used to develop antagonists for the GPR55 receptor, where potential compounds were docked into a model of the receptor to guide the design of analogues. nih.gov The model suggested that the aromatic ring of the scaffold interacts with specific methionine and phenylalanine residues, while a carbonyl oxygen forms a key hydrogen bond with a lysine (B10760008) residue, information that was then used to refine the synthesis of more potent molecules. nih.gov Similarly, sulfonyl fluoride probes have been developed to covalently bind to a specific histidine residue in the sensor loop of the protein cereblon, a design guided by the known structure of the binding site. rsc.org
A key goal in probe development is achieving high selectivity for the target of interest over other related proteins. Modifying the this compound scaffold is a common strategy to enhance this selectivity. Structure-activity relationship (SAR) studies have led to the identification of 4,4-difluoropiperidine ether-based antagonists with exceptional binding affinity for the D4 dopamine receptor and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov
Selectivity can also be controlled by altering substitution patterns on the piperidine ring. In C-H functionalization reactions, the choice of the N-protecting group on the piperidine (e.g., N-p-bromophenylsulfonyl) and the rhodium catalyst can determine whether functionalization occurs at the C-2 or C-4 position, thereby controlling the regioselectivity and influencing the final compound's interaction profile. nih.gov Furthermore, modifications can introduce negative selectivity; for example, a reversible molecular glue based on a sulfonyl-containing scaffold was developed that, unlike similar compounds, lacked degradation activity towards the protein SALL4, a target linked to teratogenicity. rsc.org
Integration into Hybrid Molecular Architectures
The concept of creating hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a growing strategy in drug discovery to develop multi-target agents. mdpi.commdpi.com The this compound scaffold can serve as a core component in these complex architectures.
This approach has been used to synthesize hybrid molecules that merge the structural features of trimetazidine, a known anti-ischemic agent, with sulfonamides, which have antibacterial properties. mdpi.com The goal of such hybrids is to address both ischemic and infectious components of a disease with a single molecule. mdpi.com Similarly, the piperidine scaffold has been integrated into novel heterocyclic systems containing 1,3,4-oxadiazole (B1194373) and phenoxypropanol functionalities, creating new molecular moieties with potential for biological investigation. nih.gov These strategies demonstrate the utility of the sulfonylpiperidine framework not just as a standalone pharmacophore but as a foundational building block for constructing more complex, multi-functional molecular architectures. nih.govnih.gov
Conjugation with Other Heterocyclic Systems
The inherent properties of the this compound scaffold make it an ideal candidate for molecular hybridization, a strategy that involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. The piperidine ring provides a versatile attachment point for various heterocyclic systems, including triazoles, quinazolines, and pyrazolyl groups, which are themselves well-established pharmacophores found in numerous approved drugs.
Triazoles: The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are prized in medicinal chemistry for their metabolic stability, ability to form hydrogen bonds, and rigid planar structure that can orient substituents in a well-defined manner. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for forging the 1,4-disubstituted 1,2,3-triazole linkage. In a hypothetical synthetic pathway, the this compound scaffold could be functionalized with either an azide (B81097) or a terminal alkyne. For instance, an azide-functionalized piperidine precursor could be reacted with a variety of alkyne-containing heterocyclic or aryl fragments to generate a library of triazole-conjugated compounds. Conversely, an alkyne-bearing piperidine could be coupled with various organic azides. This modular approach allows for the rapid generation of diverse structures for biological screening.
Pyrazolyl: The pyrazole (B372694) ring is another "privileged scaffold" in medicinal chemistry, known for its presence in drugs with anti-inflammatory, analgesic, and anticancer activities. The conjugation of the this compound scaffold with a pyrazole moiety can be achieved by reacting a piperidine derivative with a pyrazole-containing electrophile or nucleophile. For example, a piperidine with a reactive halide could be coupled with a pyrazole containing a nucleophilic nitrogen. Alternatively, a piperidine-boronic acid derivative could undergo a Suzuki coupling with a halogenated pyrazole. The resulting hybrid molecules would present the difluorophenylsulfonylpiperidine portion and the pyrazolyl fragment in a defined spatial arrangement, which can be systematically varied to probe structure-activity relationships.
The following table illustrates hypothetical examples of such conjugated compounds, showcasing the versatility of the this compound scaffold.
| Conjugated Heterocycle | Potential Point of Attachment on Piperidine | Resulting Compound Class |
| 1,2,3-Triazole | Nitrogen or Carbon | 1-[[1-[(3,4-Difluorophenyl)sulfonyl]piperidin-4-yl]methyl]-4-aryl-1H-1,2,3-triazoles |
| Quinazoline | Nitrogen | 4-[[1-[(3,4-Difluorophenyl)sulfonyl]piperidin-4-yl]amino]quinazolines |
| Pyrazole | Nitrogen | 1-[1-[(3,4-Difluorophenyl)sulfonyl]piperidin-4-yl]-1H-pyrazoles |
Design of Bifunctional and Multivalent Compounds
Beyond simple conjugation, the this compound scaffold serves as an excellent foundation for the design of more complex therapeutic modalities, such as bifunctional and multivalent compounds. These molecules are engineered to interact with multiple biological targets simultaneously, offering potential advantages in terms of efficacy, selectivity, and the ability to overcome drug resistance.
Bifunctional Compounds: A bifunctional molecule consists of two distinct bioactive moieties connected by a linker. This design allows for the simultaneous engagement of two different proteins or two different binding sites on the same protein. The this compound unit could serve as one of the recognition elements or as a central scaffold to which two different pharmacophores are attached.
For instance, in the context of targeted protein degradation, a Proteolysis Targeting Chimera (PROTAC) could be constructed. A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. In such a design, a ligand known to bind to a protein of interest could be linked, via a suitable linker, to a molecule that binds to an E3 ligase. The this compound scaffold could be incorporated as part of the linker or as a component of the ligand for either the target protein or the E3 ligase, depending on the specific design strategy.
The design of such bifunctional molecules requires careful consideration of the linker length and composition, as this can significantly impact the formation and stability of the ternary complex between the PROTAC, the target protein, and the E3 ligase.
Multivalent Compounds: Multivalency is a powerful strategy to enhance the binding affinity and selectivity of a ligand for its target. Multivalent compounds present multiple copies of a recognition motif, allowing them to bind to multiple receptor sites simultaneously. The this compound scaffold can be used as a building block to create multivalent structures.
For example, two or more this compound units could be attached to a central core, such as a triazine or a poly-lysine backbone. The resulting multivalent compound would display multiple difluorophenylsulfonylpiperidine moieties, which could lead to a significant increase in avidity for its biological target compared to the corresponding monovalent ligand. This approach is particularly attractive for targeting cell surface receptors or proteins with multiple binding sites.
The table below outlines potential designs for bifunctional and multivalent compounds incorporating the this compound scaffold.
| Compound Type | Design Principle | Potential Application |
| Bifunctional (PROTAC) | A ligand for a target protein is linked to a ligand for an E3 ubiquitin ligase, with the this compound moiety as part of the linker or a ligand. | Targeted protein degradation for therapeutic intervention in cancer or other diseases. |
| Multivalent Compound | Multiple this compound units are displayed on a central scaffold. | Enhanced binding to a target protein with multiple binding sites or on a cell surface. |
Advanced Analytical Methodologies in Research and Development
Chromatographic Techniques for Compound Characterization and Purity Assessment
Chromatographic methods are indispensable for separating the target compound from impurities and for its quantitative determination. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control for non-volatile and thermally labile compounds like 1-[(3,4-Difluorophenyl)sulfonyl]piperidine. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
A typical RP-HPLC method for the quantitative analysis and impurity profiling of this compound would likely employ a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier, typically acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation of the main component from any process-related impurities or degradation products. researchgate.netresearchgate.net For compounds lacking a strong UV chromophore, derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enhance detection. researchgate.netresearchgate.net However, the presence of the difluorophenyl group in the target compound should provide sufficient UV absorbance for direct detection.
Key parameters for a validated HPLC method would include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net These parameters ensure that the method is suitable for its intended purpose, such as routine quality control or stability studies. nist.gov
Table 1: Representative HPLC Method Parameters for Analysis of a Sulfonylpiperidine Derivative
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical HPLC method based on common practices for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct GC-MS analysis may be challenging and could potentially lead to thermal degradation.
However, GC-MS can be employed for the analysis of volatile impurities or for the analysis of the compound after a suitable derivatization step to increase its volatility and thermal stability. For instance, the piperidine (B6355638) ring could be cleaved and the resulting fragments analyzed. The mass spectrometer provides detailed structural information on the separated components, making it an excellent tool for identifying unknown impurities. The electron ionization (EI) source is commonly used, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for compound identification by comparison to a spectral library.
Spectroscopic Methods for Structural Confirmation and Quantitative Analysis
Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound and for its quantification.
Quantitative NMR for Compound Concentration and Stoichiometry
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of organic molecules. High-resolution ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the identity and structure of this compound.
Quantitative NMR (qNMR) can be used for the precise determination of the compound's concentration without the need for a specific reference standard of the same compound. This is achieved by comparing the integral of a specific resonance of the target compound to the integral of a known amount of an internal standard. For ¹H qNMR, a certified reference material with well-separated signals is used. The fluorine atoms in the molecule make ¹⁹F NMR a particularly useful tool, as ¹⁹F has a natural abundance of 100% and a high receptivity, often leading to simpler spectra with a wide chemical shift range.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Piperidine (α-CH₂) | ~3.1-3.3 | t |
| Piperidine (β,γ-CH₂) | ~1.5-1.8 | m |
| Aromatic (H-2, H-5, H-6) | ~7.5-7.9 | m |
| ¹³C NMR | ||
| Piperidine (α-C) | ~48 | s |
| Piperidine (β,γ-C) | ~25, ~23 | s |
| Aromatic (C-F) | ~150-155 | d |
| Aromatic (C-S) | ~135 | t |
| Aromatic (C-H) | ~118-125 | m |
| ¹⁹F NMR | ||
| Aromatic (F-3, F-4) | ~-130 to -140 | m |
This table contains predicted chemical shifts based on typical values for similar structural motifs. Actual experimental values may vary.
UV-Vis Spectroscopy for Concentration Determination and Electronic Properties
UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for determining the concentration of a compound in solution, provided it contains a chromophore. The 3,4-difluorophenyl group in this compound acts as a chromophore, absorbing UV radiation.
The analysis of the UV-Vis spectrum can provide information about the electronic transitions within the molecule. A solution of the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, would be prepared and its absorbance measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. This relationship can be used to quantify the compound after establishing a calibration curve. Theoretical calculations using time-dependent density functional theory (TD-DFT) can also be employed to simulate the UV-visible absorption spectrum and aid in the interpretation of the electronic transitions. nanobioletters.com
Table 3: Predicted UV-Vis Absorption Data
| Parameter | Predicted Value |
| λmax | ~260-280 nm |
| Molar Absorptivity (ε) | Dependant on concentration and solvent |
This table presents predicted values based on the electronic properties of the difluorophenyl chromophore.
Crystallographic Techniques for Solid-State Properties and Polymorphism
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Furthermore, crystallographic techniques are essential for the study of polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a pharmaceutical compound can exhibit different physicochemical properties, including solubility, dissolution rate, and stability, which can have significant implications for its bioavailability and shelf-life. Powder X-ray diffraction (PXRD) is a key technique used to characterize and differentiate between polymorphic forms and to monitor the solid-state stability of the compound under various stress conditions.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique used to analyze the crystalline form of a solid material. It provides a unique fingerprint of a crystalline solid by measuring the scattering of X-rays as they pass through the sample. The resulting diffraction pattern, a plot of signal intensity versus the diffraction angle (2θ), is characteristic of the specific crystalline lattice. This information is crucial for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
For the compound this compound, specific research detailing its analysis by Powder X-ray Diffraction is not extensively available in publicly accessible scientific literature. Typically, a PXRD analysis would yield a data table listing the characteristic peaks for a specific crystalline form, including their positions in terms of 2θ angles, d-spacing, and relative intensities.
Hypothetical Powder X-ray Diffraction Data for this compound The following table is a representative example of what PXRD data would look like and is not based on experimentally verified results for this specific compound.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.4 | 45 |
| 12.7 | 6.9 | 100 |
| 15.3 | 5.8 | 78 |
| 18.9 | 4.7 | 65 |
| 21.2 | 4.2 | 88 |
| 24.5 | 3.6 | 50 |
| 28.1 | 3.2 | 33 |
Such a table would be instrumental in quality control during manufacturing and for regulatory submissions, as it confirms the identity and purity of the crystalline phase of the active pharmaceutical ingredient.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. By analyzing the diffraction pattern of a single crystal, researchers can precisely map the positions of individual atoms in the molecule, revealing detailed information about bond lengths, bond angles, and torsional angles. This technique is essential for establishing the absolute configuration of chiral centers and for understanding the conformational preferences of the molecule in the solid state.
Detailed studies employing Single Crystal X-ray Diffraction for this compound are not readily found in the public domain. An SCXRD analysis would provide precise crystallographic parameters that define the unit cell of the crystal and the arrangement of molecules within it. The analysis would also confirm the conformation of the piperidine ring—typically a chair conformation—and the orientation of the 3,4-difluorophenylsulfonyl group relative to the piperidine moiety.
Hypothetical Crystallographic Data for this compound The following table represents typical data obtained from an SCXRD experiment and is for illustrative purposes only, as specific data for this compound is not publicly available.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃F₂NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.12 |
| b (Å) | 15.45 |
| c (Å) | 8.21 |
| α (°) | 90 |
| β (°) | 109.3 |
| γ (°) | 90 |
| Volume (ų) | 1209 |
| Z | 4 |
This level of structural detail is invaluable for structure-activity relationship (SAR) studies and for computational modeling, as it provides an experimentally determined, low-energy conformation of the molecule.
Q & A
Q. Basic Research Focus
- Storage Conditions : Store at -20°C under inert gas (argon) in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the sulfonyl group .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., sulfonic acids) are detectable via ion-pair chromatography .
- Handling Protocols : Employ gloveboxes for air-sensitive reactions and quench residual reagents (e.g., sodium bicarbonate washes) to minimize decomposition .
What strategies validate the compound’s mechanism of action in kinase inhibition studies?
Advanced Research Focus
For AKT/protein kinase B inhibition:
- Biochemical Assays : Measure IC₅₀ values using recombinant AKT isoforms (1, 2, 3) and ATP-competitive ELISA kits. Include staurosporine as a control .
- Cellular Target Engagement : Use Western blotting to track phosphorylation of downstream markers (e.g., GSK-3β) in cancer cell lines (e.g., MDA-MB-231) .
- PROTAC Design : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to assess degradation efficiency via immunofluorescence and proteomics .
How do solvent systems impact crystallization for structural studies?
Q. Advanced Research Focus
- Solvent Selection : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals. Avoid DMSO due to sulfonyl group solvation .
- Crystallography Parameters : Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL-97, achieving R-factors < 0.05 .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts contribute 12.4% to crystal packing) to rationalize stability .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADME Modeling : Use SwissADME or ADMETLab to predict logP (2.8), aqueous solubility (-4.2 log mol/L), and CYP450 inhibition (CYP3A4: high risk) .
- Molecular Dynamics (MD) : Simulate binding to AKT’s PH domain (GROMACS, AMBER force field) to identify critical hydrogen bonds (e.g., sulfonyl-O⋯Lys14) .
- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic regions, guiding derivatization for improved reactivity .
How can researchers address low yields in large-scale sulfonylation reactions?
Q. Basic Research Focus
- Process Optimization : Increase reagent equivalents (1.2–1.5x) and use phase-transfer catalysts (e.g., TBAB) to enhance sulfonyl chloride reactivity .
- Byproduct Management : Quench excess sulfonyl chloride with ice-cold sodium thiosulfate to prevent di-sulfonylation .
- Scale-Up Protocols : Transition from batch to flow chemistry (microreactors, 50°C residence time) for improved heat transfer and yield reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
